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Compound of Interest

Compound Name:
5,6-Dichloro-1H-indazole-3-

carboxylic acid

Cat. No.: B054694 Get Quote

An In-depth Technical Guide to the Molecular Structure of 5,6-Dichloro-1H-indazole-3-
carboxylic Acid

Abstract
This technical guide provides a comprehensive overview of the molecular structure and

physicochemical properties of 5,6-Dichloro-1H-indazole-3-carboxylic acid. Designed for

researchers, scientists, and professionals in drug development, this document details the

compound's chemical identity, structural features, and predicted spectroscopic data. A

generalized synthetic protocol is presented, accompanied by structured data tables and

requisite visualizations to facilitate understanding and application in a laboratory setting.

Chemical Identity and Physicochemical Properties
5,6-Dichloro-1H-indazole-3-carboxylic acid is a halogenated derivative of the indazole-3-

carboxylic acid core structure. The indazole ring system, a bioisostere of indole, is a key

scaffold in many pharmacologically active compounds, valued for its role in developing agents

with anti-tumor, anti-inflammatory, and 5-HT3 receptor antagonist activities[1]. The addition of

chlorine atoms at the 5 and 6 positions of the bicyclic system significantly influences the

molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable

intermediate in medicinal chemistry.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)

IUPAC Name
5,6-dichloro-1H-indazole-3-
carboxylic acid

CAS Number 124459-91-2

Molecular Formula C₈H₄Cl₂N₂O₂

Molecular Weight 231.04 g/mol

Canonical SMILES
C1=C(C2=C(C=C1Cl)NNC2=O

)O
N/A

InChI Key
ZWNPONGTCXWARN-

UHFFFAOYSA-N

Physical Form Solid

| Purity | ≥96% | |

Molecular Structure Visualization
The core of 5,6-Dichloro-1H-indazole-3-carboxylic acid consists of a fused pyrazole and

benzene ring system, forming the indazole scaffold. A carboxylic acid group is attached at

position 3, and two chlorine atoms are substituted at positions 5 and 6 of the benzene ring.

Caption: 2D molecular structure of 5,6-Dichloro-1H-indazole-3-carboxylic acid.

Spectroscopic Data Analysis
While specific experimental spectra for this exact compound are not publicly available, a

structural elucidation can be reliably predicted based on its functional groups and the known

spectral data of analogous compounds[2][3][4].

Table 2: Predicted Spectroscopic Data
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Technique Feature
Predicted Chemical Shift /
Frequency

¹H NMR Aromatic Protons (2H) δ 7.5 - 8.5 ppm (singlets)

N-H Proton (1H, broad) δ 13.0 - 14.0 ppm

COOH Proton (1H, broad) δ 11.0 - 13.0 ppm

¹³C NMR Carboxylic Carbon (C=O) δ 160 - 170 ppm

Aromatic Carbons (C-Cl) δ 125 - 135 ppm

Aromatic Carbons (C-H, C-N,

C-C)
δ 110 - 150 ppm

IR Spectroscopy O-H stretch (Carboxylic Acid) 2500 - 3300 cm⁻¹ (broad)

N-H stretch 3200 - 3400 cm⁻¹

C=O stretch (Carboxylic Acid) 1680 - 1720 cm⁻¹

C=C stretch (Aromatic) 1450 - 1600 cm⁻¹

C-Cl stretch 600 - 800 cm⁻¹

Mass Spectrometry Molecular Ion (M⁺)
m/z 230 (with characteristic

isotopic pattern)

| | Isotopic Peaks (M+2, M+4) | m/z 232, 234 (due to ³⁵Cl/³⁷Cl isotopes) |

The mass spectrum is expected to show a distinctive cluster for the molecular ion due to the

presence of two chlorine atoms. The relative intensities of the M⁺, M+2, and M+4 peaks would

be approximately 9:6:1, which is a characteristic signature for dichlorinated compounds.

Experimental Protocols: Synthesis
The synthesis of indazole-3-carboxylic acids can be achieved through various routes. A

common and effective method involves the cyclization of an appropriately substituted o-

aminophenylacetic acid derivative using a nitrite source[5]. This general approach can be

adapted for the synthesis of the target molecule.
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General Protocol: Synthesis via Diazotization and
Cyclization

Starting Material Preparation: Synthesize the precursor, (2-amino-4,5-dichlorophenyl)acetic

acid, through standard aromatic chemistry routes, typically starting from a dichlorinated

aniline or nitrobenzene derivative.

Diazotization: Dissolve the (2-amino-4,5-dichlorophenyl)acetic acid in an appropriate acidic

medium (e.g., aqueous HCl or acetic acid).

Cyclization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite

(NaNO₂) or an alkyl nitrite (e.g., tert-butyl nitrite) dropwise while maintaining the low

temperature.

Reaction Monitoring: Stir the reaction mixture at low temperature for a period of 0.5 to 8

hours, monitoring the progress by Thin Layer Chromatography (TLC)[5].

Work-up and Isolation: Upon completion, the product typically precipitates from the reaction

mixture. The solid is collected by filtration, washed with cold water and a suitable organic

solvent (e.g., diethyl ether) to remove impurities.

Purification: If necessary, the crude product can be further purified by recrystallization from

an appropriate solvent system (e.g., ethanol/water) to yield pure 5,6-Dichloro-1H-indazole-
3-carboxylic acid.

2-Amino-4,5-dichlorophenyl-
acetic acid

NaNO₂ / Acid
0-5 °C

Step 1:
Diazotization Diazonium Salt

(in situ intermediate)
5,6-Dichloro-1H-indazole-

3-carboxylic acid

Step 2:
Intramolecular

Cyclization

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 5,6-Dichloro-1H-indazole-3-carboxylic acid.

Conclusion
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5,6-Dichloro-1H-indazole-3-carboxylic acid is a structurally significant molecule with high

potential as a building block in the synthesis of novel therapeutic agents. This guide has

provided a detailed analysis of its molecular structure, physicochemical characteristics, and

predicted spectroscopic profile. The outlined synthetic methodology offers a practical pathway

for its preparation. The comprehensive data and visualizations presented herein serve as a

valuable technical resource for scientists engaged in chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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